molecular formula C11H15BrFN B13598257 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13598257
M. Wt: 260.15 g/mol
InChI Key: UBKLBPWLEBQESW-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-fluorobenzene.

    Alkylation: The bromine and fluorine substituted benzene undergoes alkylation with 2,2-dimethylpropan-1-amine under controlled conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzyl alcohol: Similar structure but with a hydroxyl group instead of the amine.

    2-(3-Bromo-5-fluorophenyl)acetic acid: Contains an acetic acid moiety instead of the dimethylpropan-1-amine.

    3-(2-Bromo-5-fluorophenyl)-2-propynal: Features a propynal group instead of the dimethylpropan-1-amine.

Uniqueness

3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific substitution pattern and the presence of the dimethylpropan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

3-(2-bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-11(2,7-14)6-8-5-9(13)3-4-10(8)12/h3-5H,6-7,14H2,1-2H3

InChI Key

UBKLBPWLEBQESW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)F)Br)CN

Origin of Product

United States

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